1-Phenyl-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile
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Description
1-Phenyl-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile is a useful research compound. Its molecular formula is C24H19F3N2S and its molecular weight is 424.49. The purity is usually 95%.
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Scientific Research Applications
Cyclization Reactions and Synthetic Applications
A key area of application for compounds related to the query involves cyclization reactions. For example, super acid-induced cyclization reactions have been utilized to improve the synthesis of chiral tetrahydroisoquinolines, highlighting the importance of such processes in creating complex molecular architectures with high stereoselectivity (Saitoh et al., 2003). Similarly, thermolysis approaches have been explored for the synthesis of isoquinolines, demonstrating the versatility of cyclization strategies in synthesizing nitrogen-containing heterocycles (Wu et al., 1999).
Sulfoxide Transformations
The transformations involving sulfoxide groups play a significant role in synthetic chemistry, as evidenced by the development of fluorescent probes for detecting reducing agents like DTT. Such compounds utilize sulfoxide as a receptor unit, demonstrating the functional versatility of sulfoxide-containing compounds in sensor technology (Sun et al., 2018).
Phosphorescent Materials Applications
Compounds related to the query have been investigated for their potential in light-emitting materials. For instance, phosphorescent red iridium(III) complexes bearing a dianionic tetradentate ligand have been synthesized, showcasing the application of such compounds in organic light-emitting diodes (OLEDs) and highlighting their significance in the development of electroluminescent materials (Adamovich et al., 2021).
Properties
IUPAC Name |
1-phenyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F3N2S/c25-24(26,27)18-10-6-7-16(13-18)15-30-23-21(14-28)19-11-4-5-12-20(19)22(29-23)17-8-2-1-3-9-17/h1-3,6-10,13H,4-5,11-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXIUYAMKBJBDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N=C2C3=CC=CC=C3)SCC4=CC(=CC=C4)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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